TYK2 Inhibitory Potency and Ligand Efficiency vs. Optimized Lead Compound
As the initial HTS hit ('pyridine 1'), 2,6-dichloro-N-(pyridin-4-yl)benzamide exhibits a TYK2 Ki of 0.23 μM . While the optimized lead 'cyclopropyl amide 46' from the same series achieved a significantly more potent TYK2 Ki of 0.0048 μM (4.8 nM), the hit compound retains a superior Ligand Efficiency (LE = 0.55) compared to the lead's LE of 0.51 . This demonstrates that while further functionalization increases absolute potency, the core scaffold provides the most atom-efficient starting point for fragment growth or the development of bifunctional molecules, making it uniquely valuable for early-stage fragment-based drug discovery (FBDD) where maximizing binding energy per atom is the primary selection criterion.
| Evidence Dimension | TYK2 affinity (Ki) and Ligand Efficiency (LE) |
|---|---|
| Target Compound Data | TYK2 Ki = 0.23 μM; LE = 0.55 |
| Comparator Or Baseline | Cyclopropyl amide 46: TYK2 Ki = 0.0048 μM; LE = 0.51 |
| Quantified Difference | Target has 48-fold lower affinity but 7.8% higher ligand efficiency than the optimized lead comparator. |
| Conditions | Biochemical ATP-consumption assay; LE calculated as -log(Ki)/number of non-hydrogen atoms. |
Why This Matters
An industrial user prioritizing fragment-based screening or covalent inhibitor design needs the scaffold with the highest ligand efficiency (0.55) rather than the most potent but less efficient lead (0.51), as LE directly correlates with the potential for downstream optimization without violating Lipinski's rules.
- [1] Liang, J., et al. (2013). Lead identification of novel and selective TYK2 inhibitors. European Journal of Medicinal Chemistry, 67, 175-187. View Source
